

Application Notes and Protocols for Isodon-Derived Compounds in Animal Models

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Compound of Interest

Compound Name: *Isodonal*

Cat. No.: *B15596314*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration of bioactive compounds isolated from the Isodon genus, including Oridonin, Nodosin, and Ponacidin, in various animal models. The information is intended to guide researchers in designing and executing preclinical studies for anti-inflammatory and anti-cancer drug development.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data on the dosage and administration of Oridonin, Nodosin, and Ponacidin in different animal models based on published studies.

Table 1: Oridonin Dosage and Administration in Animal Models

Animal Model	Therapeutic Area	Dosage	Administration Route	Vehicle	Key Findings
Sarcoma-180 solid tumor mouse model	Cancer	20 mg/kg	Not specified	Solution vs. Nanosuspension	Nanosuspension showed a higher tumor inhibition rate (60.23%) compared to the solution (42.49%)[1].
HT29 human colon carcinoma xenograft in BALB/c nu/nu mice	Cancer	10, 15, 20 mg/kg/day for 12 days	Intraperitoneal (i.p.)	Not specified	Dose-dependent inhibition of solid tumor growth, with 20 mg/kg showing 53.19% inhibition[2].
Colorectal cancer liver metastasis in BALB/c nude mice	Cancer	7.14 mg/kg/day	Intraportal	0.5% Dimethyl sulfoxide (DMSO)	Effectively inhibited the formation of liver metastatic tumors[3].
Mouse cardiac allograft model (C3H to C57BL/6N)	Inflammation / Immunology	3, 10, 15 mg/kg/day for 7 days	Intraperitoneal (i.p.)	Not specified	Prolonged allograft survival in a dose-dependent manner by attenuating the NF-κB/NLRP3 pathway[4].

Acute lung injury mouse model	Inflammation	20 mg/kg	Intraperitoneal (i.p.)	PBS with 10% DMSO	Suppressed leukocyte penetration in the lungs[5][6].
Gestational diabetes in C57BL/6J mice	Inflammation / Metabolic Disease	25 and 50 mg/kg	Not specified	Not specified	Downregulated the expression of NF-κB, SPARC, and G6pase[7].
Ovalbumin-induced asthma in BALB/c mice	Inflammation / Respiratory	10 or 20 mg/kg	Not specified	0.5% sodium salt of carboxy methyl cellulose	Decreased airway hyper-responsiveness and inflammatory cell numbers in bronchoalveolar lavage fluid[8].

Table 2: Nodosin Dosage and Administration in Animal Models

Animal Model	Therapeutic Area	Dosage	Administration Route	Vehicle	Key Findings
Colorectal cancer (SW480) xenograft in BALB/c nude mice	Cancer	3 mg/kg, every 3 days for 10 injections	Not specified	DMSO	Inhibited tumor growth and induced apoptosis and autophagy[9][10].
Xylene-induced ear swelling in BALB/c mice	Inflammation	Not specified (topical)	Topical	Ointment	Depressed the murine ear-swelling and the level of IL-2 in the blood serum[11][12][13][14].
Lipopolysaccharide (LPS)-induced acute kidney injury	Inflammation	2 mg/kg	Not specified	Not specified	Showed protective effects against LPS-induced kidney injury[13].

Table 3: Ponacidin Dosage and Administration in Animal Models

Animal Model	Therapeutic Area	Dosage	Administration Route	Vehicle	Key Findings
Melanoma (B16F10) xenograft in mice	Cancer	Not specified	Not specified	Not specified	Significantly inhibited tumor growth and induced apoptosis, likely through inhibition of the NF- κ B signaling pathway[15].
Hepatocellular carcinoma xenograft in BALB/c nude mice	Cancer	Not specified	Not specified	Not specified	Effectively inhibited tumor growth and promoted tumor cell apoptosis by stabilizing the Keap1-PGAM5 complex[16].

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the cited literature and should be adapted to specific experimental needs and institutional guidelines.

Protocol 1: In Vivo Anti-Tumor Efficacy of Oridonin in a Xenograft Mouse Model

This protocol is based on studies investigating the anti-cancer effects of Oridonin in mice bearing human tumor xenografts[2][17].

1. Animal Model:

- Use immunodeficient mice, such as BALB/c nude mice, 5-7 weeks old.
- House animals in specific pathogen-free conditions.
- Acclimatize mice for at least one week before the experiment.

2. Tumor Cell Implantation:

- Culture human cancer cells (e.g., HT29 human colon carcinoma cells) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS.
- Subcutaneously inject a suspension of 1×10^6 to 5×10^6 cells in a volume of 100-200 μL into the flank of each mouse.

3. Preparation of Oridonin for Injection:

- Oridonin (purity >98%) can be purchased from commercial suppliers.
- For intraperitoneal (i.p.) injection, prepare a stock solution of Oridonin in a suitable solvent like DMSO.
- On the day of injection, dilute the stock solution with a sterile vehicle such as PBS or saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <1%) to avoid toxicity. For example, for a 20 mg/kg dose in a 20g mouse (0.4 mg/mouse), if the injection volume is 100 μL , the final concentration would be 4 mg/mL.

4. Administration of Oridonin:

- Once tumors are palpable or have reached a certain volume (e.g., 100 mm^3), randomly divide the mice into control and treatment groups.
- Administer Oridonin via i.p. injection at the desired dose (e.g., 10, 15, or 20 mg/kg body weight).

- The control group should receive the vehicle only.
- Administer the treatment daily or as per the experimental design for a specified period (e.g., 12 consecutive days)[2].

5. Monitoring and Endpoint:

- Monitor the body weight and general health of the mice daily.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Protocol 2: In Vivo Anti-Inflammatory Efficacy of Nodosin in a Mouse Model of Acute Inflammation

This protocol is based on the xylene-induced ear edema model, a common assay for acute inflammation[11][14].

1. Animal Model:

- Use BALB/c mice, 8-10 weeks old.
- Randomly divide the mice into control and treatment groups.

2. Induction of Inflammation:

- Apply a fixed volume (e.g., 20-30 μL) of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation.

3. Preparation and Administration of Nodosin:

- For topical administration, prepare an ointment containing Nodosin at various concentrations. The vehicle for the ointment should be inert and non-irritating.

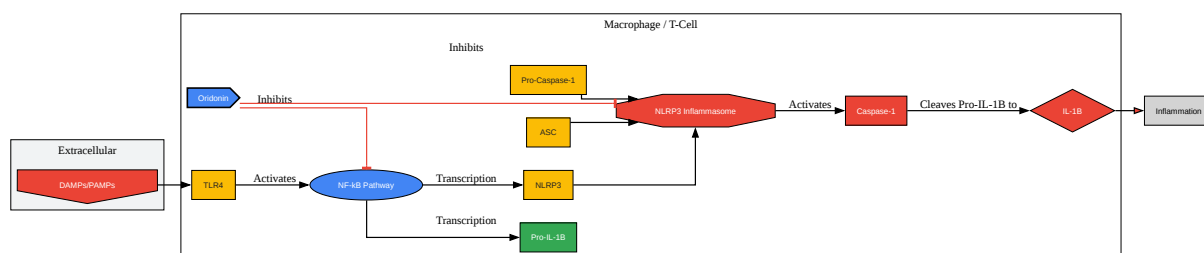
- For systemic administration, Nodosin can be dissolved in a suitable vehicle like DMSO and diluted with saline for injection.
- Administer Nodosin either topically to the inflamed ear or systemically (e.g., via i.p. injection) at a specified time before or after xylene application.

4. Assessment of Anti-Inflammatory Effect:

- At a specific time point after inflammation induction (e.g., 1-2 hours), euthanize the mice.
- Use a cork borer to cut circular sections from both the treated (right) and untreated (left) ears.
- Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema.
- The percentage of inhibition of edema by the treatment is calculated as: $[(\text{Weight}_{\text{control}} - \text{Weight}_{\text{treated}}) / \text{Weight}_{\text{control}}] \times 100$.
- Blood samples can be collected to measure systemic inflammatory markers like IL-2^[11].

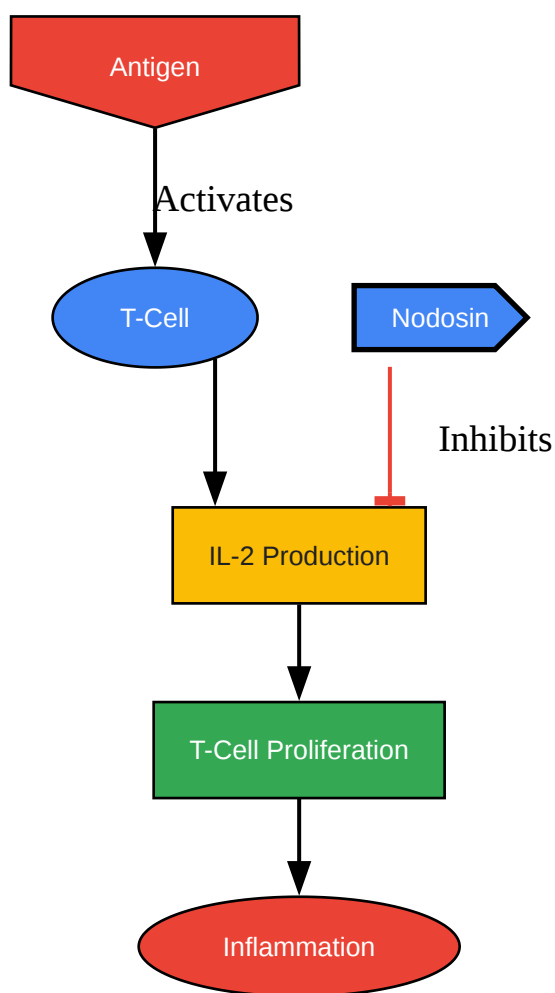
Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of Isodon-derived compounds.



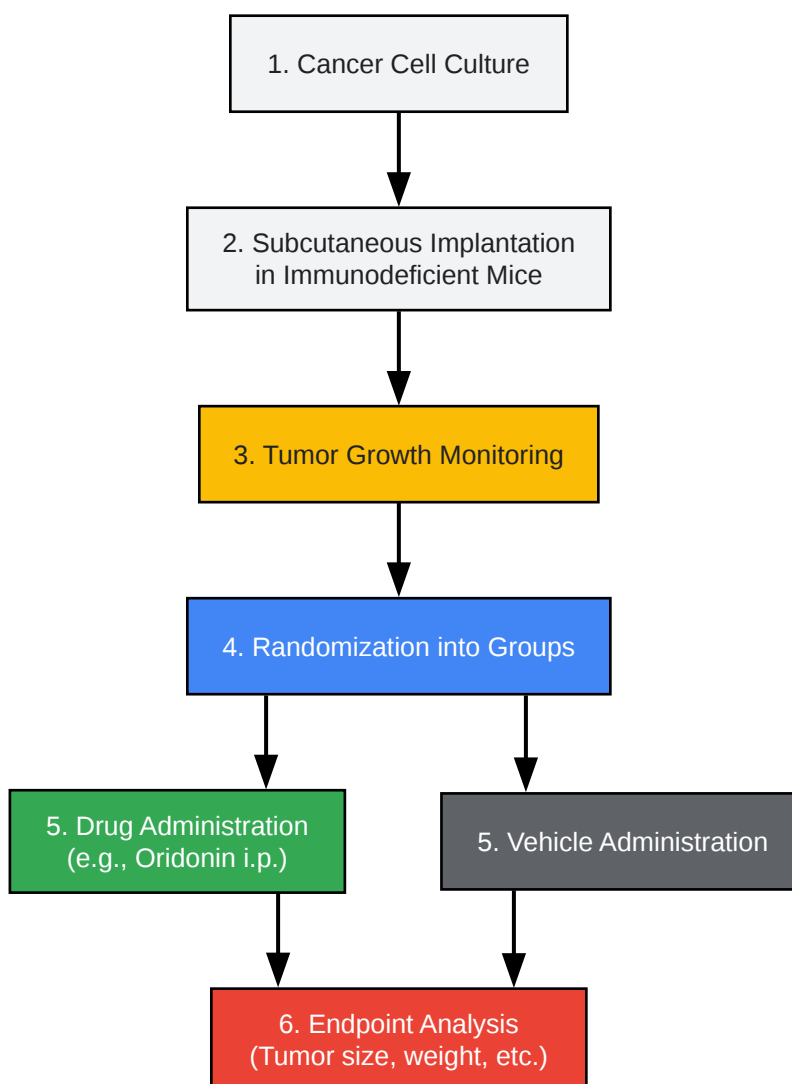
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Oridonin's inhibition of the NF-κB and NLRP3 inflammasome pathways.



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Nodosin's mechanism of action via IL-2 inhibition.



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Experimental workflow for in vivo anti-tumor efficacy studies.

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